

Application Notes and Protocols: Quinolinic Acid Antibodies for Immunofluorescence

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Compound of Interest						
Compound Name:	Quinolinic Acid					
Cat. No.:	B021070	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinic acid (QUIN) is a neuroactive metabolite of the kynurenine pathway, the primary catabolic route of tryptophan.[1] Under normal physiological conditions, quinolinic acid is an intermediate in the de novo synthesis of nicotinamide adenine dinucleotide (NAD+). However, in the context of neuroinflammation, its production by activated microglia and macrophages can be significantly upregulated.[2] Elevated levels of quinolinic acid are implicated in the pathophysiology of a range of neurodegenerative and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.[2] Its neurotoxicity is primarily mediated through the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity, oxidative stress, and ultimately neuronal cell death.[3][4] The use of specific antibodies to detect and localize quinolinic acid via immunofluorescence is a critical tool for understanding its role in disease pathogenesis and for the development of novel therapeutic strategies.

Application Notes

The immunofluorescent detection of **quinolinic acid** is a powerful technique to visualize its distribution within tissues and cells, providing insights into its localized production and potential sites of action. This method is particularly valuable for:



- Neuroinflammation Studies: Visualizing the accumulation of quinolinic acid in glial cells within brain tissue can provide evidence of an active inflammatory process.[5]
- Excitotoxicity Research: Co-localization studies of **quinolinic acid** with neuronal markers can help elucidate the specific neuronal populations vulnerable to its excitotoxic effects.
- Drug Development: Evaluating the efficacy of therapeutic agents designed to modulate the kynurenine pathway by observing changes in **quinolinic acid** levels in preclinical models.
- Disease Pathology: Investigating the correlation between quinolinic acid deposition and the progression of neurodegenerative diseases.

Data Presentation

The following tables summarize key quantitative data for commercially available **quinolinic acid** antibodies and recommended starting dilutions for immunofluorescence applications.

Table 1: Quinolinic Acid Antibody Specifications

Product Name	Host	Clonality	Validated Applications	Immunogen	Provider
Quinolinic acid polyclonal antibody	Rabbit	Polyclonal	IHC	Conjugated quinolinic acid	Eagle Biosciences[5
Quinolinic acid monoclonal antibody	Mouse	Monoclonal	IHC / IF	Conjugated quinolinic acid	Eagle Biosciences[6
Rabbit anti- quinolinic acid	Rabbit	Polyclonal	ELISA	Quinolinic Acid-BSA	Sigma- Aldrich[7]

Table 2: Recommended Starting Dilutions for Immunofluorescence



Antibody Type	Application	Tissue Type	Recommended Dilution Range	Reference
Monoclonal (Mouse)	Immunofluoresce nce (IF)	Paraffin- embedded human midbrain	1:50 - 1:500	Eagle Biosciences[6]
Polyclonal (Rabbit)	Immunohistoche mistry (IHC)	Paraffin- embedded human brain	1:200 - 1:2000	Eagle Biosciences[5]
Polyclonal (Rabbit)	General Applications	Not specified	1:1000 - 1:2500	Sigma-Aldrich[7]

Note: Optimal working dilutions must be determined by the end-user.

Experimental Protocols

Immunofluorescence Staining of Quinolinic Acid in Paraffin-Embedded Brain Tissue

This protocol provides a general framework for the immunofluorescent detection of **quinolinic acid**. Optimization of specific steps may be required depending on the antibody and tissue being used.

Materials:

- Paraffin-embedded brain tissue sections (5-10 μm)
- Xylene
- Ethanol (100%, 95%)
- Deionized water
- Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
- 10X Phosphate Buffered Saline (PBS)



- Blocking Buffer (1X PBS / 5% normal goat serum / 0.3% Triton™ X-100)
- Antibody Dilution Buffer (1X PBS / 1% BSA / 0.3% Triton™ X-100)
- Primary antibody: Anti-Quinolinic Acid (see Table 1)
- Fluorochrome-conjugated secondary antibody
- DAPI (4',6-diamidino-2-phenylindole)
- Anti-Fade Mounting Medium

Procedure:

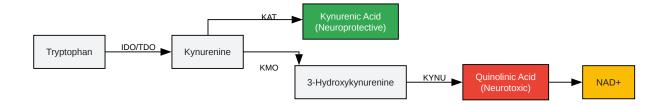
- · Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Rehydrate the sections by sequential immersion in 100% ethanol (2 x 10 min), 95% ethanol (2 x 10 min), and finally rinse in deionized water (2 x 5 min).
- · Antigen Retrieval:
 - Perform heat-induced epitope retrieval. For quinolinic acid antibodies, a high pH buffer (e.g., Tris-EDTA, pH 9.0) is often recommended.[5][6]
 - Immerse slides in the antigen retrieval solution and heat to 95-100°C for 20-30 minutes.
 - Allow the slides to cool to room temperature in the buffer.
 - Rinse slides in 1X PBS three times for 5 minutes each.
- Permeabilization and Blocking:
 - Incubate sections with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
- Primary Antibody Incubation:



- Dilute the primary anti-quinolinic acid antibody in Antibody Dilution Buffer to the desired concentration (refer to Table 2 for starting recommendations).
- Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[4][6]
- Washing:
 - Rinse the slides three times in 1X PBS for 5 minutes each.
- Secondary Antibody Incubation:
 - Dilute the fluorochrome-conjugated secondary antibody in Antibody Dilution Buffer.
 - Incubate the sections with the secondary antibody for 1-2 hours at room temperature, protected from light.
- · Washing:
 - Rinse the slides three times in 1X PBS for 5 minutes each, protected from light.
- · Counterstaining:
 - Incubate sections with DAPI solution for 5-10 minutes to stain cell nuclei.
 - Rinse briefly in 1X PBS.
- Mounting:
 - Mount coverslips using an anti-fade mounting medium.
 - Seal the edges of the coverslip with nail polish.
- Imaging:
 - Visualize the staining using a fluorescence microscope with appropriate filters. Quinolinic
 acid staining is often observed in the cytoplasm.[4]



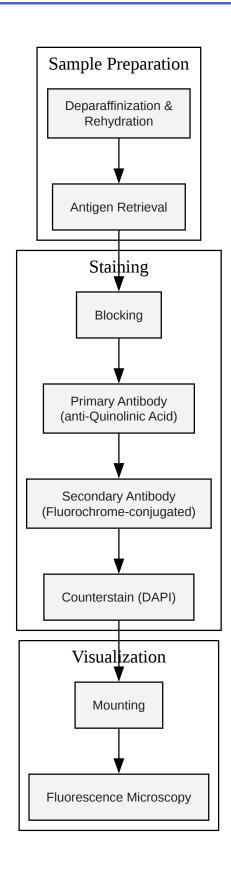
Visualizations



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Caption: The Kynurenine Pathway leading to **Quinolinic Acid** synthesis.

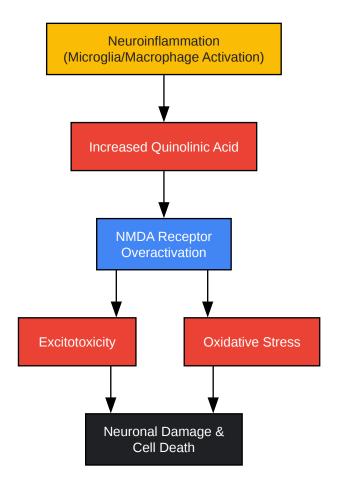




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Caption: General workflow for immunofluorescence staining.





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Caption: Role of **Quinolinic Acid** in Neurotoxicity.

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